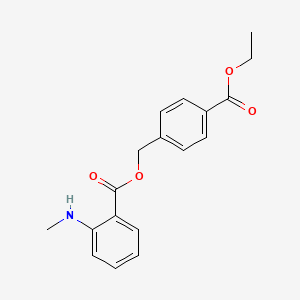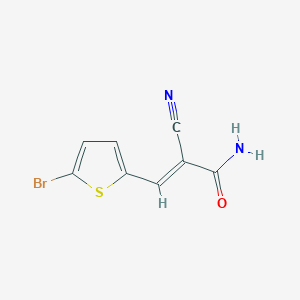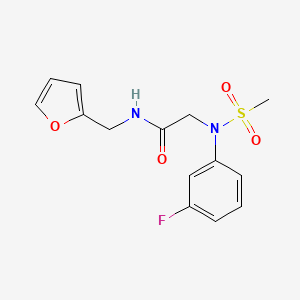
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide, commonly known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DBF belongs to the class of benzofuran derivatives and has shown promising results in inhibiting the growth of cancer cells, improving crop yield, and reducing the environmental impact of pesticides.
Wissenschaftliche Forschungsanwendungen
DBF has been extensively studied for its potential applications in various fields of science. In medicine, DBF has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DBF has also been shown to improve the efficacy of chemotherapy drugs by reducing drug resistance in cancer cells. In agriculture, DBF has been used as a pesticide to improve crop yield and reduce the environmental impact of pesticides. DBF has also been shown to enhance the growth of beneficial bacteria in soil, leading to improved soil fertility. In environmental science, DBF has been used as a fluorescent probe to detect heavy metal ions in water, soil, and air.
Wirkmechanismus
The mechanism of action of DBF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. DBF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DBF has also been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling pathway that regulates cell survival and proliferation. AKT inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects in different systems. In cancer cells, DBF induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DBF also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In agricultural systems, DBF improves crop yield by increasing the expression of genes involved in photosynthesis and nutrient uptake. DBF also enhances the growth of beneficial bacteria in soil by increasing the expression of genes involved in nitrogen fixation and phosphorus solubilization.
Vorteile Und Einschränkungen Für Laborexperimente
DBF has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DBF is also relatively easy to synthesize and can be obtained in large quantities. However, DBF has some limitations, including its high cost and limited availability in some regions. DBF is also relatively new and requires further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for DBF research, including its potential applications in cancer therapy, agriculture, and environmental science. In cancer therapy, DBF could be combined with other chemotherapeutic agents to improve their efficacy and reduce drug resistance. DBF could also be used as a diagnostic tool to detect cancer cells and monitor their response to therapy. In agriculture, DBF could be used to improve crop yield and reduce the environmental impact of pesticides. DBF could also be used to enhance soil fertility and promote sustainable agriculture. In environmental science, DBF could be used to detect heavy metal ions in water, soil, and air and monitor their impact on human health and the environment.
Synthesemethoden
DBF can be synthesized through a simple reaction between 1-benzofuran-2-carboxylic acid and 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DBF as a white crystalline solid with a melting point of 262-264°C and a purity of over 99%.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-10(2)17-15(16-9)18-14(19)13-8-11-5-3-4-6-12(11)20-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUZKLBOLKAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)